3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride is a chemical compound with the CAS number 1219972-76-5 . It has a molecular formula of C15H24ClNO and a molecular weight of 269.81 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a phenyl group through a methylene bridge . The phenyl group is substituted at the 2-position with a sec-butyl group .Scientific Research Applications
Synthesis and Pharmacological Applications
- Anti-inflammatory Properties : A study by Ikuta et al. (1987) explored the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which demonstrated potent anti-inflammatory and analgesic properties. These compounds, closely related in structure to 3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride, were found to have comparable anti-inflammatory effects to indomethacin but with reduced ulcerogenic effects, indicating potential for clinical application as anti-inflammatory drugs (Ikuta et al., 1987).
Chemical Synthesis and Catalysis
- Catalysis in Epoxidation Reactions : Qian et al. (2014) synthesized novel heterobimetallic complexes using a chiral phenoxy-functionalized prolinolate, structurally related to this compound. These complexes were highly effective in catalyzing the epoxidation of α,β-unsaturated ketones, a crucial reaction in organic synthesis (Qian et al., 2014).
Biological and Medicinal Chemistry
- Insecticidal and Anti-Juvenile-Hormone Activity : Cantín et al. (1999) reported the isolation and synthesis of compounds structurally similar to this compound, which showed significant insecticidal activity and anti-juvenile-hormone effects. This highlights the potential use of these compounds in agricultural applications (Cantín et al., 1999).
Antimicrobial Applications
- Antimicrobial Properties : Research by Mickevičienė et al. (2015) focused on synthesizing N-Substituted-β-amino acid derivatives containing a pyrrolidine moiety. These compounds exhibited significant antimicrobial activity against various bacteria and fungi, suggesting potential use in developing new antimicrobial agents (Mickevičienė et al., 2015).
Redox Properties and Antioxidant Applications
- Redox Properties and Potential Antioxidant Use : Osipova et al. (2011) studied the redox properties of pyrrolidine derivatives containing a sterically hindered phenol fragment. The findings suggest these compounds, closely related to this compound, could be useful as antioxidant agents (Osipova et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-[(2-butan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-12(2)14-6-4-5-7-15(14)17-11-13-8-9-16-10-13;/h4-7,12-13,16H,3,8-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTHKTKZYXBBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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